![molecular formula C10H5ClF3N B13913438 2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]- is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a nitrile group, a chlorine atom, and a trifluoromethyl group attached to a phenyl ring. Its unique structure imparts distinct chemical properties, making it valuable for various synthetic and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]- typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate reagents under controlled conditions. One common method includes reacting the isocyanate with a nitrile compound in the presence of a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The reaction is carefully monitored to ensure the temperature does not exceed 70°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and precise temperature control systems ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Amines or other reduced forms of the nitrile group.
Oxidation: Carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]- is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its effects are mediated through interactions with enzymes or receptors, leading to various biochemical outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: A precursor used in the synthesis of 2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-.
Uniqueness
2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]- is unique due to its combination of functional groups, which imparts distinct reactivity and versatility in various applications. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in both chemical synthesis and potential pharmaceutical applications.
Eigenschaften
Molekularformel |
C10H5ClF3N |
|---|---|
Molekulargewicht |
231.60 g/mol |
IUPAC-Name |
(Z)-3-chloro-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C10H5ClF3N/c11-9(5-6-15)7-1-3-8(4-2-7)10(12,13)14/h1-5H/b9-5- |
InChI-Schlüssel |
DWTZOWRABVMDRE-UITAMQMPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C(=C/C#N)/Cl)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


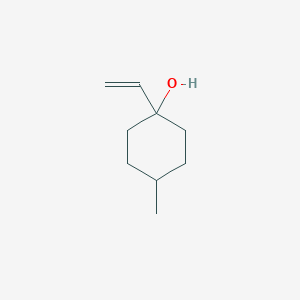
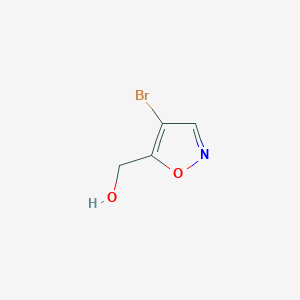


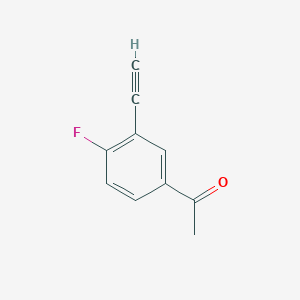

![(R)-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13913383.png)
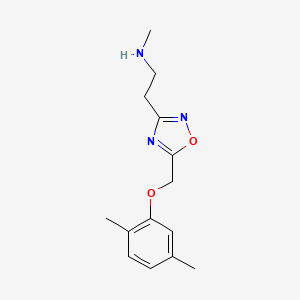

![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)
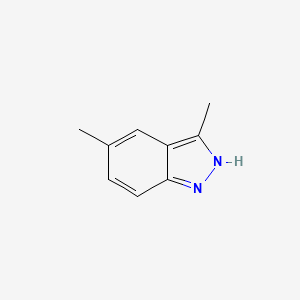
![3,27-Bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B13913398.png)
![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)

